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These application notes provide a comprehensive guide for utilizing invasin, a key virulence

factor from Yersinia species, as a molecular tool to study the mechanisms of bacterial entry into

host cells. The high affinity and specificity of invasin for β1 integrin receptors make it an

invaluable asset for dissecting the signaling cascades and cytoskeletal rearrangements that

govern this fundamental aspect of pathogenesis.[1][2][3][4] This document offers detailed

protocols for key experiments and summarizes quantitative data to facilitate experimental

design and interpretation.

Introduction to Invasin-Mediated Bacterial Entry
Invasin is a 986-amino-acid outer membrane protein expressed by pathogenic Yersinia

species, such as Y. pseudotuberculosis and Y. enterocolitica.[5] It plays a critical role in the

initial stages of infection by mediating the attachment and subsequent internalization of the

bacteria into host cells, particularly M cells in the Peyer's patches of the intestine.[2][4] This

process is initiated by the high-affinity binding of the C-terminal domain of invasin to a subset

of β1 integrin receptors on the host cell surface.[2][3] This interaction triggers a "zipper"

mechanism of entry, where the host cell membrane progressively engulfs the bacterium.[6] The

binding of invasin to integrins is remarkably efficient, with an affinity approximately 100-fold

greater than that of fibronectin, the natural ligand for α5β1 integrin.[3][7] This robust interaction

makes invasin a powerful tool for inducing and studying receptor-mediated phagocytosis.
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The study of invasin has provided significant insights into host-pathogen interactions,

revealing how bacteria can hijack host cell machinery for their own benefit. Furthermore, the

ability of invasin to promote the uptake of particles has led to its exploration as a targeting

ligand for oral drug and vaccine delivery.[1][2][4]

Quantitative Data Summary
The following tables summarize key quantitative data related to invasin-integrin interactions

and invasin-mediated bacterial entry. This information is crucial for designing experiments and

interpreting results.

Table 1: Invasin-Integrin Binding Affinities

Ligand Receptor Method
Reported
Affinity (Kd)

Reference

Wild-Type

Invasin
α5β1 Integrin

Flow Cytometry /

ELISA

High

(significantly

higher than

fibronectin)

[1]

Invasin D911A

Mutant
α5β1 Integrin Not Specified

~100-fold

reduced

compared to

wild-type

[8]

Invasin (with

novel RGD motif)
α5β1 Integrin

Flow Cytometry /

ELISA

Increased

compared to

wild-type

[1]

Table 2: Invasin-Mediated Internalization Efficiency
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Bacterial Strain /
Particle

Host Cell Line

Internalization
Efficiency (% of
cell-associated
bacteria/particles)

Reference

E. coli expressing

wild-type Invasin
CHO cells High [1]

E. coli expressing

Invasin D911A mutant
Eukaryotic cells ~0.5% [8]

Staphylococcus

aureus coated with

MBP-Invasin fusion

protein

Cultured mammalian

cells

Dependent on the

number of molecules

per bacterium

[9]

Yersinia expressing

wild-type Invasin
GD25β1A cells High [10]

Yersinia expressing

wild-type Invasin
GD25β1B cells

Low (binding occurs,

but internalization is

inefficient)

[10]

Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be

adapted based on specific research questions and available resources.

Protocol 1: Mammalian Cell Culture
Cell Lines: Human epithelial cell lines such as HEp-2, Caco-2, or the β1-integrin deficient cell

line GD25 and its transfectants are suitable for these assays.[10][11][12]

Culture Medium: Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented

with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[13]

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
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Passaging: Passage cells every 2-3 days or when they reach 80-90% confluency. Use

trypsin-EDTA to detach the cells.[12]

Protocol 2: Preparation of Invasin-Expressing Bacteria
or Invasin-Coated Beads
For Invasin-Expressing Bacteria:

Bacterial Strains: Use a laboratory strain of E. coli (e.g., K-12) transformed with a plasmid

encoding the Yersinia inv gene.[11] As a negative control, use the same E. coli strain with an

empty vector.

Culture: Grow bacteria overnight in Luria-Bertani (LB) broth with appropriate antibiotic

selection at 37°C with shaking.

Induction (if applicable): If the invasin expression is under an inducible promoter, add the

appropriate inducer (e.g., IPTG) and incubate for the required time to induce protein

expression.

Preparation for Infection: Pellet the bacteria by centrifugation, wash twice with sterile

Phosphate-Buffered Saline (PBS), and resuspend in cell culture medium without antibiotics

to the desired concentration (e.g., by measuring OD600).

For Invasin-Coated Beads:

Protein Purification: Express and purify a soluble fragment of invasin, such as the C-

terminal 192 or 497 amino acid domains (Inv192 or Inv497), often as a fusion protein (e.g.,

with Maltose-Binding Protein, MBP).[3][5][14]

Bead Coating: Use latex or magnetic beads of a suitable size (e.g., 1-3 µm). Covalently

couple the purified invasin protein to the beads using a standard protein coupling kit (e.g.,

via EDC/NHS chemistry).

Washing and Storage: Wash the coated beads extensively to remove any unbound protein

and store them in a suitable buffer (e.g., PBS with a preservative) at 4°C.
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Protocol 3: Bacterial Adhesion and Invasion (Gentamicin
Protection) Assay
This assay is a standard method to quantify the number of adherent and internalized bacteria.

Cell Seeding: Seed mammalian cells into 24-well plates and grow until they form a confluent

monolayer.[13]

Infection:

Wash the cell monolayers twice with warm PBS.

Add the prepared bacterial suspension (from Protocol 2) to each well at a specific

Multiplicity of Infection (MOI), typically ranging from 10 to 100.

Incubate for 1-2 hours at 37°C in a 5% CO2 incubator to allow for bacterial adhesion and

invasion.

Quantification of Adherent Bacteria (Total Cell-Associated):

After incubation, gently wash the wells three times with PBS to remove non-adherent

bacteria.

Lyse the host cells with a solution of 1% Triton X-100 in PBS.

Serially dilute the lysate and plate on LB agar plates to determine the number of Colony-

Forming Units (CFUs), which represents the total number of cell-associated (adherent and

internalized) bacteria.

Quantification of Internalized Bacteria:

After the infection period, wash the wells three times with PBS.

Add fresh cell culture medium containing a high concentration of an antibiotic that does

not penetrate eukaryotic cells, such as gentamicin (e.g., 100 µg/mL), to kill extracellular

bacteria.[15]

Incubate for 1-2 hours at 37°C.
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Wash the wells again three times with PBS to remove the antibiotic.

Lyse the cells with 1% Triton X-100 in PBS.

Serially dilute the lysate and plate on LB agar plates to determine the number of CFUs,

which represents the number of internalized bacteria.

Calculation:

Adhesion Efficiency (%) = (Total Cell-Associated CFUs / Initial Inoculum CFUs) x 100

Invasion Efficiency (%) = (Internalized CFUs / Total Cell-Associated CFUs) x 100

Visualization of Signaling Pathways and
Experimental Workflows
Invasin-Mediated Signaling Pathway
The binding of invasin to β1 integrins on the host cell surface triggers a signaling cascade that

leads to actin cytoskeleton rearrangement and bacterial uptake. Key signaling molecules

involved include Focal Adhesion Kinase (FAK) and small GTP-binding proteins of the Rho

family.
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Caption: Invasin-integrin binding activates FAK and Rho GTPases, leading to actin

rearrangement and bacterial uptake.
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Experimental Workflow for a Gentamicin Protection
Assay
The following diagram illustrates the key steps in a typical gentamicin protection assay to

quantify bacterial invasion.
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Caption: Workflow of the gentamicin protection assay to quantify bacterial adhesion and

invasion.

Logical Relationship of Invasin Function
This diagram outlines the logical progression from invasin expression to the biological

consequence of bacterial entry.

Invasin Expression On bacterial surface Integrin Binding High affinity interaction with β1 integrins on host cell Signal Transduction Activation of FAK and Rho GTPases Cytoskeletal Rearrangement Actin polymerization Bacterial Internalization 'Zipper' mechanism of uptake

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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